molecular formula C8H7BrN2O3 B189110 N-(3-bromo-4-nitrophenyl)acetamide CAS No. 19230-47-8

N-(3-bromo-4-nitrophenyl)acetamide

Cat. No. B189110
CAS RN: 19230-47-8
M. Wt: 259.06 g/mol
InChI Key: VITVFULPBGHUKO-UHFFFAOYSA-N
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Description

N-(3-bromo-4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multistep reaction process.

Scientific Research Applications

N-(3-bromo-4-nitrophenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron, in biological samples. It has also been used as a reagent for the synthesis of other organic compounds, such as pyrazoles and pyrazolines, which have potential applications in medicinal chemistry. Additionally, it has been used as a starting material for the synthesis of other fluorescent dyes, such as rhodamine and fluorescein.

Mechanism Of Action

The mechanism of action of N-(3-bromo-4-nitrophenyl)acetamide is not well understood. However, it is believed to act as a metal ion chelator, which results in the formation of a fluorescent complex. The fluorescence emission is dependent on the type of metal ion present and the concentration of the metal ion.

Biochemical And Physiological Effects

N-(3-bromo-4-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic at low concentrations and has no significant effect on cell viability. It is also relatively stable under physiological conditions, which makes it a suitable probe for biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(3-bromo-4-nitrophenyl)acetamide is its high sensitivity and selectivity for metal ion detection. It is also relatively easy to synthesize and has a high purity. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to use in biological applications. Additionally, its fluorescence emission is dependent on the type of metal ion present, which can limit its applications for certain metal ions.

Future Directions

There are several future directions for the use of N-(3-bromo-4-nitrophenyl)acetamide. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the product. Another direction is the modification of the chemical structure to improve its solubility in aqueous solutions. Additionally, there is potential for the development of new applications for N-(3-bromo-4-nitrophenyl)acetamide, such as in the detection of other biomolecules or in the development of new fluorescent dyes. Overall, the potential applications of N-(3-bromo-4-nitrophenyl)acetamide are vast and varied, making it an exciting area for future research.

Synthesis Methods

The synthesis of N-(3-bromo-4-nitrophenyl)acetamide involves a multistep reaction process that includes the condensation of 3-bromo-4-nitroaniline with acetic anhydride, followed by the addition of hydrochloric acid and sodium acetate. The final product is obtained by recrystallization from ethanol. The process is relatively simple and yields a high purity product.

properties

CAS RN

19230-47-8

Product Name

N-(3-bromo-4-nitrophenyl)acetamide

Molecular Formula

C8H7BrN2O3

Molecular Weight

259.06 g/mol

IUPAC Name

N-(3-bromo-4-nitrophenyl)acetamide

InChI

InChI=1S/C8H7BrN2O3/c1-5(12)10-6-2-3-8(11(13)14)7(9)4-6/h2-4H,1H3,(H,10,12)

InChI Key

VITVFULPBGHUKO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

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